molecular formula C12H14FN5O2 B2915875 3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2380172-36-9

3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione

Katalognummer B2915875
CAS-Nummer: 2380172-36-9
Molekulargewicht: 279.275
InChI-Schlüssel: WEMZDZBEFQITRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is commonly referred to as EFAVIRENZ and is primarily used in the treatment of HIV infection. Efavirenz belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and is known to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of the HIV virus.

Wirkmechanismus

The mechanism of action of Efavirenz involves the inhibition of the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. Efavirenz binds to a specific site on the reverse transcriptase enzyme, which prevents the enzyme from converting the viral RNA into DNA. This inhibition of the reverse transcriptase enzyme prevents the replication of the HIV virus, thereby reducing viral load and increasing CD4 cell counts.
Biochemical and Physiological Effects:
Efavirenz has been shown to have several biochemical and physiological effects, which are primarily related to its antiviral activity. Efavirenz has been shown to reduce viral load and increase CD4 cell counts in patients with HIV infection. In addition, Efavirenz has been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Efavirenz in lab experiments include its well-established antiviral activity and favorable pharmacokinetic profile. However, there are also several limitations associated with the use of Efavirenz in lab experiments. These include the potential for drug interactions and the development of drug resistance.

Zukünftige Richtungen

There are several future directions for the research and development of Efavirenz. One potential direction is the development of new formulations of Efavirenz that can improve its pharmacokinetic profile and reduce the risk of drug interactions. Another potential direction is the development of new analogs of Efavirenz that can improve its antiviral activity and reduce the risk of drug resistance. Finally, there is also a need for further research into the potential use of Efavirenz in the treatment of other viral infections, such as hepatitis B and C.

Synthesemethoden

The synthesis of Efavirenz involves a series of chemical reactions, which are carried out in a stepwise manner. The key starting material for the synthesis of Efavirenz is ethyl 6-bromopyrimidine-4-carboxylate, which is reacted with sodium azide to form the corresponding azide compound. The azide compound is then reacted with 3-chloro-1-(2,4-dioxoimidazolidin-5-yl)propan-2-ol to form the key intermediate, which is subsequently reacted with ethyl 6-fluoropyrimidine-4-carboxylate to form Efavirenz.

Wissenschaftliche Forschungsanwendungen

Efavirenz has been extensively studied for its potential therapeutic applications in the treatment of HIV infection. Several clinical trials have demonstrated the efficacy of Efavirenz in reducing viral load and increasing CD4 cell counts in patients with HIV infection. In addition to its antiviral activity, Efavirenz has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.

Eigenschaften

IUPAC Name

3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN5O2/c1-2-8-10(13)11(16-6-15-8)17-4-7(5-17)18-9(19)3-14-12(18)20/h6-7H,2-5H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMZDZBEFQITRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC(C2)N3C(=O)CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.